

Application Notes and Protocols: Synthesis of Nonanophenone via Friedel-Crafts Acylation of Benzene

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Compound of Interest

Compound Name: *1-Phenylnonan-1-one*

Cat. No.: *B041317*

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Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of benzene with nonanoyl chloride to synthesize nonanophenone, a long-chain aryl ketone.

Principle and Mechanism

The Friedel-Crafts acylation of benzene with nonanoyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

- Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride ($AlCl_3$), reacts with nonanoyl chloride to form a highly reactive and resonance-stabilized acylium ion.

- Electrophilic Attack: The electron-rich π -system of the benzene ring attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- Deprotonation: A weak base, typically AlCl_4^- , removes a proton from the carbon atom bearing the nonanoyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions and leads to mono-substituted products.

Data Presentation

Parameter	Value	Reference
Product	Nonanophenone	
CAS Number	6008-36-2	[1]
Molecular Formula	$\text{C}_{15}\text{H}_{22}\text{O}$	[1]
Molecular Weight	218.33 g/mol	[1]
Appearance	Clear colorless to light yellow liquid	[2]
Melting Point	14 °C	[1]
Boiling Point	139-140 °C at 2 mmHg	[1]
Density	0.94 g/cm ³	[1]
Yield	85-95% (typical)	

Experimental Protocol

Materials:

- Benzene (anhydrous)
- Nonanoyl chloride

- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane or ethanol (for recrystallization, if necessary)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser with a gas outlet to a trap (e.g., containing mineral oil or a scrubbing solution)
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:**1. Reaction Setup:**

- All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
- To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents).

- Add 50 mL of anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

2. Acylation Reaction:

- In the addition funnel, prepare a solution of nonanoyl chloride (17.7 g, 0.10 mol, 1.0 equivalent) in 30 mL of anhydrous dichloromethane.
- Cool the aluminum chloride suspension in an ice bath to 0-5 °C.
- Slowly add the nonanoyl chloride solution dropwise to the stirred AlCl_3 suspension over a period of 30-45 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
- After the addition of nonanoyl chloride is complete, add a solution of benzene (9.4 g, 0.12 mol, 1.2 equivalents) in 20 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0-5 °C.
- Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

- Upon completion of the reaction, cool the mixture in an ice bath.
- Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a

fume hood as HCl gas will be evolved.

- Stir the mixture until the ice has melted and the aluminum salts have dissolved.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with 2 x 30 mL of dichloromethane.
- Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

4. Purification:

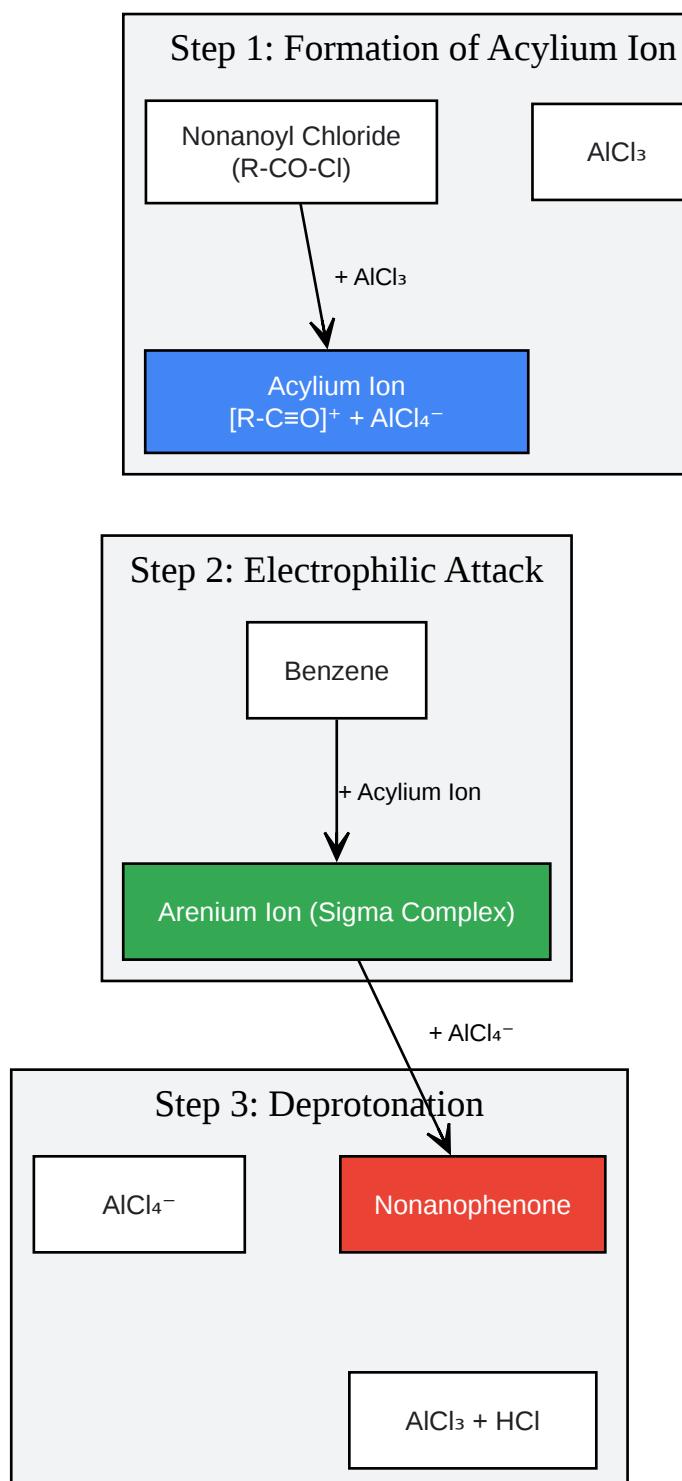
- Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude nonanophenone.
- The crude product can be purified by vacuum distillation. Collect the fraction boiling at 139-140 °C at 2 mmHg.[1]
- If the product solidifies upon cooling, it can be further purified by recrystallization from a suitable solvent such as hexane or ethanol.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis of nonanophenone.

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Caption: Mechanism of Friedel-Crafts acylation.

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References

- 1. Nonanophenone, 97% | CAS 6008-36-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. N-NONANOPHENONE | 6008-36-2 [chemicalbook.com]
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